molecular formula C8H8FNO B2897500 (3S)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine CAS No. 1228570-77-1

(3S)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No. B2897500
CAS RN: 1228570-77-1
M. Wt: 153.156
InChI Key: RMYMQTQTLUJTIX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine, or this compound for short, is a heterocyclic compound which has various applications in both the scientific and medical fields. It is a structural analog of the neurotransmitter dopamine and has been used in research to study the effects of dopamine in the brain. This compound has also been used in the synthesis of various drugs and pharmaceuticals, as well as in lab experiments to study the effects of certain drugs on the brain.

Scientific Research Applications

  • Synthesis and Chemical Applications :

    • Fluorinated Compounds Synthesis : Research by Iaroshenko et al. (2009) showcases the synthesis of fluorinated benzofuro[2,3-b]pyridines and benzo-thieno[2,3-b]pyridines, which are important in the development of new compounds and materials (Iaroshenko et al., 2009).
    • Fluorescence Characteristics of Benzofurazan Compounds : Uchiyama et al. (1998) explored the fluorescence properties of benzofurazan compounds, which are crucial in the development of fluorogenic reagents and have applications in analytical chemistry (Uchiyama et al., 1998).
  • Material Science and Engineering :

    • Fluoro-Polyimides : A study by Xie et al. (2001) focused on the synthesis of soluble fluoro-polyimides using fluorine-containing aromatic diamines. These materials are significant for their excellent thermal stability and low moisture absorption, which are beneficial in various engineering applications (Xie et al., 2001).
  • Biological and Medicinal Chemistry :

    • Fluorogenic Reagents for Amino Acids Analysis : Beale et al. (1989) synthesized and characterized 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for ultra-high sensitivity determination of primary amines, such as amino acids, by chromatography (Beale et al., 1989).
    • Amine Group Spacing in Silica Materials : Hicks et al. (2006) investigated the spacing of amines in 3-aminopropylsilyl-grafted silica, which is crucial for understanding the chemical properties and reactivity of these materials (Hicks et al., 2006).
  • Analytical Chemistry Applications :

    • Fluorescence Assay for Amines : Tange et al. (2021) developed a fluorescence assay based on the reaction of benzofuran-2-boronic acid with palladium catalyst and amine, showcasing its utility in detecting and analyzing amines (Tange et al., 2021).
  • Photophysical Studies :

    • Excited-State Intramolecular Proton Transfer : Heyer et al. (2017) described the photophysical properties of 2-(2′-Hydroxybenzofuran)benzoxazole dimers, which are vital for understanding the excited-state dynamics and applications in fluorescence-based technologies (Heyer et al., 2017).

properties

IUPAC Name

(3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYMQTQTLUJTIX-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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